
2,6,10-Trimethylundec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethylundec-2-ene is an organic compound with the molecular formula C14H28 It is a hydrocarbon with a structure characterized by three methyl groups attached to an undecene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-2-ene can be achieved through several methods. One common approach involves the alkylation of an appropriate precursor with methyl groups. This process typically requires the use of strong bases and specific reaction conditions to ensure the correct placement of the methyl groups on the undecene backbone .
Industrial Production Methods
Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the addition of methyl groups to the undecene structure. These processes are designed to maximize yield and minimize the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethylundec-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
2,6,10-Trimethylundec-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethylundec-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules or industrial catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethylundec-9-enal: This compound has a similar structure but includes an aldehyde group.
2,6,10-Trimethylundecane: A fully saturated hydrocarbon with a similar carbon backbone.
2,6,10-Trimethylundec-2-ol: An alcohol derivative of the compound
Uniqueness
2,6,10-Trimethylundec-2-ene is unique due to its specific placement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
32765-41-6 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
2,6,10-trimethylundec-2-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h8,13-14H,6-7,9-11H2,1-5H3 |
Clé InChI |
LSYNGMVBKDKORH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



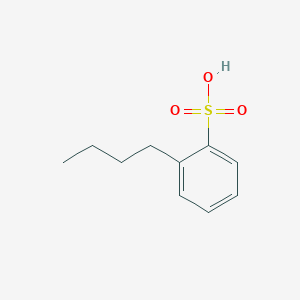
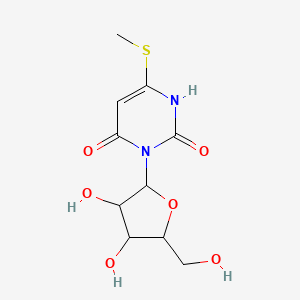
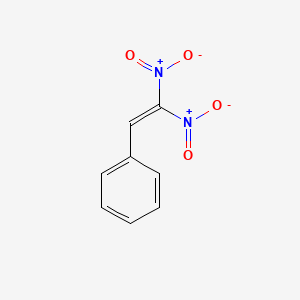
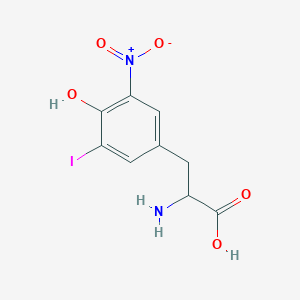
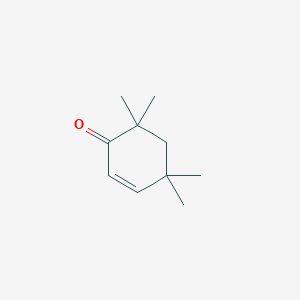
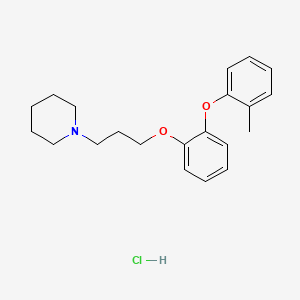
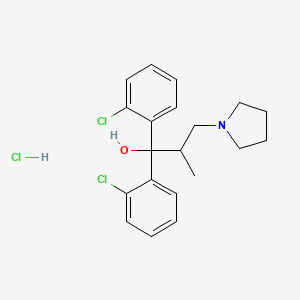
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)

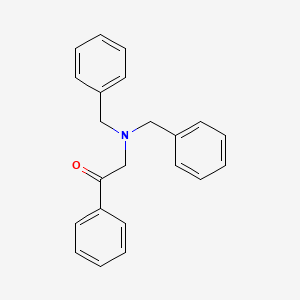
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
